molecular formula C8H13NO B1274822 Cycloheptyl isocyanate CAS No. 4747-68-6

Cycloheptyl isocyanate

Cat. No.: B1274822
CAS No.: 4747-68-6
M. Wt: 139.19 g/mol
InChI Key: JCNLHDHXQVZQAM-UHFFFAOYSA-N
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Description

Cycloheptyl isocyanate is an organic compound with the molecular formula C8H13NO. It is a member of the isocyanate family, characterized by the functional group -N=C=O. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties.

Preparation Methods

Cycloheptyl isocyanate can be synthesized through several methods. One common method involves the reaction of cycloheptylamine with phosgene. The process typically includes the following steps:

    Cycloheptylamine and Toluene Solvent: Cycloheptylamine is mixed with toluene solvent in a reaction kettle and heated to 80-95°C.

    Addition of Hydrochloric Acid: Liquid hydrochloric acid is added to the mixture over 2.5-3 hours, maintaining a pH of 3-7.

    Distillation and Dehydration: The mixture is heated, distilled, and dehydrated.

    Reaction with Triphosgene: The product salt and toluene solvent are transferred to an esterification kettle, and triphosgene is added at 95-115°C.

    Purging with Nitrogen: The reaction is carried out for 0.5 hours under heat preservation, followed by nitrogen purging for 0.5 to 2.5 hours.

    Reduced Pressure Rectification: The final step involves reduced pressure rectification to recover the toluene solvent and produce this compound.

Chemical Reactions Analysis

Cycloheptyl isocyanate undergoes various chemical reactions, including:

    Reaction with Alcohols: Forms urethanes (carbamates) when reacted with alcohols.

    Reaction with Amines: Produces ureas.

    Hydrolysis: Reacts with water to form amines and carbon dioxide.

    Polymerization: Can be used in the production of polyurethanes when reacted with polyols.

Common reagents used in these reactions include alcohols, amines, and water. The major products formed are urethanes, ureas, and polyurethanes .

Scientific Research Applications

Cycloheptyl isocyanate has several applications in scientific research and industry:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of coatings, adhesives, and foams.

Comparison with Similar Compounds

Cycloheptyl isocyanate can be compared with other isocyanates such as cyclohexyl isocyanate and phenyl isocyanate:

    Cyclohexyl Isocyanate: Similar in structure but with a six-membered ring instead of a seven-membered ring. It has similar reactivity and applications.

    Phenyl Isocyanate: Contains an aromatic ring, making it more stable and less reactive compared to this compound.

The uniqueness of this compound lies in its seven-membered ring structure, which imparts different steric and electronic properties compared to its six-membered and aromatic counterparts .

Properties

IUPAC Name

isocyanatocycloheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-7-9-8-5-3-1-2-4-6-8/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNLHDHXQVZQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391746
Record name Cycloheptyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4747-68-6
Record name Cycloheptyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cycloheptyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cycloheptyl isocyanate
Reactant of Route 2
Reactant of Route 2
Cycloheptyl isocyanate
Reactant of Route 3
Reactant of Route 3
Cycloheptyl isocyanate
Reactant of Route 4
Reactant of Route 4
Cycloheptyl isocyanate
Reactant of Route 5
Cycloheptyl isocyanate
Reactant of Route 6
Reactant of Route 6
Cycloheptyl isocyanate

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